methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate
Description
Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate is a structurally complex ester characterized by a conjugated enamine-ketone system. Its molecular framework comprises a methyl ester group, a β-keto moiety, and a pyrrolidin-2-ylidene substituent in the (2E)-configuration. This compound’s stereoelectronic properties are influenced by the conjugation between the enamine and carbonyl groups, which may stabilize specific tautomeric or resonance forms. Such structural features make it relevant in synthetic organic chemistry, particularly in reactions involving enolate formation or cycloadditions .
Properties
IUPAC Name |
methyl (Z)-2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(11)8(9(12)13-2)7-4-3-5-10-7/h11H,3-5H2,1-2H3/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSAILUVPJZNJ-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NCCC1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=NCCC1)/C(=O)OC)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate typically involves the reaction of pyrrolidine derivatives with butanoate esters under specific conditions. One common method involves the condensation of a pyrrolidine derivative with an acetoacetate ester in the presence of a base, followed by esterification to form the final product . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Table 1: Key Properties of Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate and Analogues
Electronic and Steric Effects
- Pyrrolidin-2-ylidene vs. Dichlorophenyl Substituents: The pyrrolidine ring in the target compound provides electron-donating character via its nitrogen lone pair, contrasting with the electron-withdrawing dichlorophenyl group in the analogue. This difference influences reactivity: the pyrrolidine enhances nucleophilic enolate formation, while the dichlorophenyl group stabilizes the keto form .
- Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces acidity compared to 3-methyl-2-oxobutanoic acid (pKa ~2.5 vs. ~4.5 for esters), affecting solubility and reaction pathways .
Hydrogen Bonding and Crystallography
The pyrrolidine nitrogen in the target compound can act as a hydrogen bond donor, unlike the dichlorophenyl analogue. This property may lead to distinct crystal packing motifs, as hydrogen-bonding networks often dictate solid-state arrangements . Tools like SHELX software (used for crystal structure refinement) could reveal differences in intermolecular interactions between these compounds .
Biological Activity
Methyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring and a butanoate ester, making it a versatile building block for synthesizing more complex organic molecules. The synthesis typically involves the condensation of pyrrolidine derivatives with butanoate esters, often in the presence of a base, followed by esterification to yield the final product .
The biological activity of this compound is attributed to its interactions with various biomolecular targets. It may inhibit specific enzymes or receptors, leading to alterations in cellular processes. This compound has been studied for its potential therapeutic properties, including:
- Antimicrobial Activity : Exhibits effectiveness against various pathogens.
- Anticancer Activity : Potential to reduce cancer cell viability.
- Antioxidant Properties : Ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related diseases .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against multidrug-resistant strains. In studies, it was tested against various bacteria, including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups .
Anticancer Activity
The compound's anticancer properties were evaluated using the A549 human lung adenocarcinoma model. In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects on cancer cells while maintaining lower toxicity on non-cancerous cells . The following table summarizes the anticancer activity of selected derivatives:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 | 50 | High selectivity |
| Compound B | HSAEC1-KT | 100 | Low toxicity |
| Methyl (2E)-3-oxo... | A549 | 75 | Moderate activity |
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior activity against resistant strains, suggesting its potential as an alternative therapeutic agent .
- Anticancer Evaluation : Research involving a series of pyrrolidine derivatives highlighted the structure-dependent nature of their anticancer activity. Methyl (2E)-3-oxo... demonstrated significant cytotoxicity in A549 cells, with an IC50 value indicating effective inhibition of cell growth .
Conclusion and Future Directions
This compound represents a promising candidate for further research in drug development due to its diverse biological activities. Its potential applications in treating infections and cancer make it an important subject for ongoing studies.
Future research should focus on:
- Detailed mechanistic studies to elucidate specific molecular targets.
- Clinical trials to assess safety and efficacy in humans.
- Exploration of structural modifications to enhance bioactivity and selectivity.
This compound's unique properties warrant further exploration within the realms of medicinal chemistry and pharmacology, potentially leading to new therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
